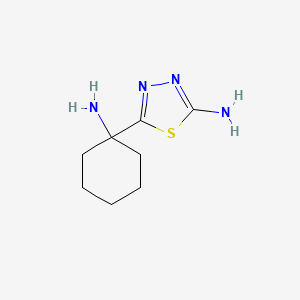

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

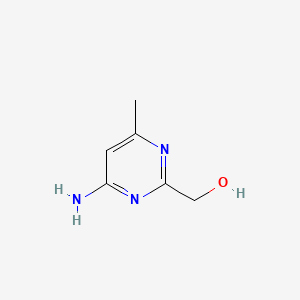

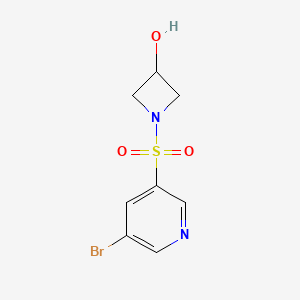

“5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine” is a compound that contains an aminocyclohexyl group and a thiadiazol group. The aminocyclohexyl group consists of a cyclohexane ring with an amino group (-NH2) attached, and the thiadiazol group is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aminocyclohexyl group would likely adopt a chair conformation, which is the most stable conformation for cyclohexane rings .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The amino group (-NH2) is a common site of reactivity in organic compounds, and could participate in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of heterocyclic assemblies containing azole rings, demonstrating significant potential for biological activity. Derivatives of 5-arylisoxazole and 4,5-dichloroisothiazole have been synthesized through transformations involving amino and acylated groups, offering pathways to novel heterocyclic structures (Petkevich et al., 2021).

- Innovative methods for the synthesis of 1,3,4-thiadiazol-2-amine derivatives have been developed, including ultrasound-assisted synthesis and one-pot reactions that avoid the use of toxic additives. These methods improve efficiency and offer environmentally friendly alternatives for the synthesis of these compounds (Erdogan, 2018); (Kokovina et al., 2021).

Biological Activities

- The biological activity of derivatives, including their potential as antimicrobial and anticancer agents, has been a significant area of research. Various derivatives have shown promising results in inhibiting bacterial and fungal growth, as well as exhibiting cytotoxic effects against cancer cell lines (Serban et al., 2018); (Krishna et al., 2020).

Material Science and Other Applications

- In material science, 1,3,4-thiadiazole derivatives have been explored for their properties in crystal engineering and as precursors for organometallic materials. The structural versatility and coordinating behavior of these compounds with transition metals have been studied for potential applications in materials chemistry (Ardan et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c9-7-12-11-6(13-7)8(10)4-2-1-3-5-8/h1-5,10H2,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELZPCIOJSFDOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NN=C(S2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)

![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)